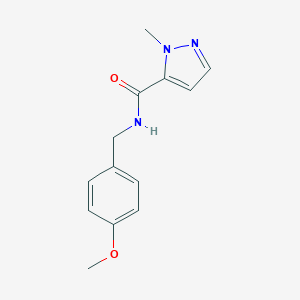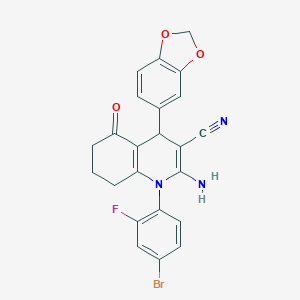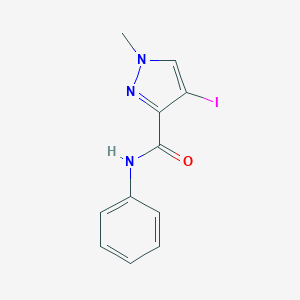![molecular formula C21H18BrNO5 B214326 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214326.png)
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound that has attracted significant attention in scientific research due to its potential for various applications.
科学研究应用
The compound 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, this compound has been studied for its potential as an anti-bacterial agent due to its ability to inhibit the growth of bacteria.
作用机制
The mechanism of action of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the inhibition of various enzymes in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the suppression of cancer cell growth. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. This inhibition leads to the reduction of inflammation in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, this compound has been shown to reduce the production of inflammatory mediators in the body, leading to the reduction of inflammation. This compound has also been shown to inhibit the growth of bacteria, leading to its potential as an anti-bacterial agent.
实验室实验的优点和局限性
The advantages of using 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments include its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. However, there are limitations to its use in lab experiments. For example, the compound may have limited solubility in certain solvents, which can affect its bioavailability. Additionally, the compound may have toxicity concerns, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one. One future direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to explore the potential of this compound as an anti-cancer, anti-inflammatory, and anti-bacterial agent. Further studies are also needed to determine the optimal dosage and administration of this compound for its various applications. Finally, more research is needed to explore the potential of this compound for other applications, such as in the treatment of neurological disorders.
合成方法
The synthesis of 3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps. Initially, 5-bromo-3-ethyl-1H-indole-2,3-dione is reacted with ethyl 4-bromoacetoacetate in the presence of potassium carbonate to yield 5-bromo-3-ethyl-1-(4-oxobut-2-en-1-yl)-1H-indole-2,3-dione. The next step involves the reaction of this intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of sodium ethoxide to yield the final product.
属性
产品名称 |
3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C21H18BrNO5 |
分子量 |
444.3 g/mol |
IUPAC 名称 |
3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-5-bromo-1-ethyl-3-hydroxyindol-2-one |
InChI |
InChI=1S/C21H18BrNO5/c1-2-23-17-7-5-14(22)10-16(17)21(26,20(23)25)11-15(24)6-3-13-4-8-18-19(9-13)28-12-27-18/h3-10,26H,2,11-12H2,1H3/b6-3+ |
InChI 键 |
CANRHKOBTYKTKM-ZZXKWVIFSA-N |
手性 SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O |
SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
规范 SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214250.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)

![dimethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B214257.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-tetraazol-1-yl)acetamide](/img/structure/B214261.png)

![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B214263.png)

